2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
This compound, with the chemical formula C19H22N4O2 , is a fascinating member of the pyrido[1,2-a]benzimidazole family. Its structure combines a benzimidazole core with an ethylamine side chain and a hydroxyethoxy group. The compound’s systematic name reflects its intricate arrangement of functional groups.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Reduction: Reduction of the nitrile group may yield corresponding amines.
Acids/Bases: Used for condensation reactions.
Hydrogenation Catalysts: For nitrile reduction.
- The primary product is the target compound itself.
Scientific Research Applications
Chemistry: Investigated as a potential ligand for metal complexes.
Biology: May exhibit biological activity due to its unique structure.
Medicine: Research explores its potential as a drug candidate.
Industry: Applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-ethyl-1-[2-(2-hydroxyethoxy)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c1-3-14-13(2)15(12-20)19-22-16-6-4-5-7-17(16)23(19)18(14)21-8-10-25-11-9-24/h4-7,21,24H,3,8-11H2,1-2H3 |
InChI Key |
NFPMSXJVCXCBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCOCCO |
Origin of Product |
United States |
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